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Compound of Interest

Compound Name: 1,3,7-trimethylpurine-2,6-dione

Cat. No.: B15389318 Get Quote

An In-depth Technical Guide on the Physicochemical Properties of 1,3,7-trimethylpurine-2,6-
dione

Introduction

1,3,7-trimethylpurine-2,6-dione, commonly known as caffeine, is a naturally occurring

xanthine alkaloid found in various plants such as coffee beans, tea leaves, and cocoa nuts. It is

the world's most widely consumed psychoactive substance, primarily used for its central

nervous system stimulant effects. From a chemical perspective, caffeine is a purine alkaloid

composed of a fused pyrimidine and imidazole ring system. This guide provides a

comprehensive overview of its core physicochemical properties, experimental protocols for

their determination, and its primary mechanism of action, tailored for researchers, scientists,

and drug development professionals.

Core Physicochemical Data
The fundamental physicochemical properties of caffeine are summarized below. These

parameters are critical for understanding its behavior in biological systems and for the

development of analytical and formulation methodologies.
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Property Value Reference

IUPAC Name
1,3,7-trimethyl-1H-purine-

2,6(3H,7H)-dione

Molecular Formula C₈H₁₀N₄O₂

Molecular Weight 194.19 g/mol

Appearance
Odorless, white, crystalline

powder or glistening needles.

Melting Point 234 - 238 °C

Sublimation Point ~178 °C

Density 1.23 g/cm³

Solubility and Partitioning Characteristics
Property Value Reference

Solubility in Water

Sparingly soluble at room

temperature (~2 g/100 mL);

freely soluble in boiling water

(66 g/100 mL).

Solubility in Organic Solvents

The solubility of caffeine

decreases in the order:

Chloroform > Dichloromethane

> Acetone > Ethyl Acetate >

Methanol > Ethanol > Carbon

Tetrachloride.

pKa (Acid Dissociation

Constant)

pKa > 14 (due to the lack of

acidic protons).

pKb (Base Dissociation

Constant)

~13.0 - 14.0 (Caffeine is a

weak base).

Octanol-Water Partition

Coefficient (Log Kow)
-0.07
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Crystal Structure
Caffeine is known to exhibit polymorphism, existing in different crystalline forms. It has two

known anhydrous polymorphs and a hydrated form. The stable form under normal conditions is

anhydrous. One anhydrous form crystallizes in a monoclinic C-centred unit cell, while another

has been identified with the monoclinic space group P21/a. This polymorphism can influence

properties such as solubility and dissolution rate, which are critical in pharmaceutical

formulations.

Key Experimental Protocols
This section details the methodologies for determining some of the key physicochemical

properties of caffeine.

Determination of Caffeine Content by UV-Vis
Spectrophotometry
This protocol is based on the principle that conjugated systems within the caffeine molecule

absorb UV radiation at a characteristic wavelength.

Principle: Beer-Lambert Law states that the absorbance of a solution is directly proportional to

the concentration of the analyte and the path length of the light through the solution. Caffeine

exhibits a maximum absorbance (λmax) at approximately 270-276 nm.

Methodology:

Preparation of Standard Solutions: A stock solution of caffeine is prepared by accurately

weighing and dissolving pure caffeine in the chosen solvent (e.g., deionized water or

chloroform). A series of working standards of known concentrations (e.g., 5, 10, 15, 20 mg/L)

are prepared by serial dilution of the stock solution.

Determination of λmax: A mid-range standard solution is scanned across the UV spectrum

(e.g., 190-350 nm) using a spectrophotometer to experimentally determine the wavelength of

maximum absorbance (λmax).

Generation of Calibration Curve: The absorbance of each standard solution is measured at

the determined λmax. A calibration curve is generated by plotting absorbance versus
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concentration. The resulting plot should be linear, and a linear regression analysis is

performed to obtain the equation of the line (y = mx + b).

Sample Preparation and Analysis: The sample containing an unknown concentration of

caffeine is appropriately diluted to ensure its absorbance falls within the linear range of the

calibration curve. The absorbance of the prepared sample is then measured at λmax.

Calculation: The concentration of caffeine in the sample is calculated by substituting its

absorbance value into the linear regression equation derived from the calibration curve.
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Experimental Workflow: Extraction and Quantification of Caffeine
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Measure Absorbance
of Sample at λmax
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Caption: Workflow for caffeine extraction from tea followed by UV-Vis quantification.
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Determination of Octanol-Water Partition Coefficient
(Log Kow)
The partition coefficient is a measure of a compound's lipophilicity and is crucial for predicting

its absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: The shake-flask method is the traditional technique. It involves dissolving the solute

in a biphasic system of n-octanol and water and measuring the concentration of the solute in

each phase at equilibrium.

Methodology:

Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by

shaking them together for 24 hours, followed by a separation period.

Partitioning: A known amount of caffeine is dissolved in one of the phases (usually the one in

which it is more soluble). This solution is then mixed with an equal volume of the other pre-

saturated phase in a separatory funnel.

Equilibration: The funnel is shaken gently for a set period to allow for the partitioning of

caffeine between the two phases until equilibrium is reached. The mixture is then allowed to

stand until the two phases have completely separated.

Analysis: The concentration of caffeine in both the aqueous and n-octanol layers is

determined. UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC)

are commonly used for this quantification.

Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration of

caffeine in the n-octanol phase to its concentration in the aqueous phase. The result is

typically expressed as its base-10 logarithm (Log Kow).

Mechanism of Action & Signaling Pathway
The primary pharmacological effects of caffeine are attributed to its action as a competitive

antagonist at adenosine receptors in the central nervous system.
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Adenosine Receptor Antagonism: Adenosine is an inhibitory neuromodulator that promotes

sleep and suppresses arousal. By binding to and blocking adenosine receptors (primarily A₁

and A₂A subtypes), caffeine negates the effects of adenosine. This blockade leads to an

increase in neuronal firing and the release of various excitatory neurotransmitters, including

dopamine, norepinephrine, and acetylcholine, resulting in the characteristic stimulant effects of

caffeine. Its structural similarity to adenosine allows it to fit into the same receptors without

activating them.

At concentrations higher than those from typical consumption, caffeine can also act by

inhibiting phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic

AMP (cAMP), and by mobilizing intracellular calcium.

The diagram below illustrates the primary signaling pathway.
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Caffeine's Primary Signaling Pathway: Adenosine Receptor Antagonism

Normal Physiological State (Without Caffeine) Pharmacological State (With Caffeine)

Adenosine
(Inhibitory Neuromodulator)

Adenosine Receptor
(e.g., A1, A2A)

Binds and Activates
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Inhibits

Reduced Neuronal Firing
↓ Neurotransmitter Release

(Dopamine, Acetylcholine, etc.)

Result: Drowsiness, Reduced Arousal

Caffeine
(Structural Analog of Adenosine)

Adenosine Receptor
(e.g., A1, A2A)
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Neuron

Inhibition Removed
(Disinhibition)

Increased Neuronal Firing
↑ Neurotransmitter Release

(Dopamine, Acetylcholine, etc.)

Result: Alertness, Increased Arousal
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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